molecular formula C17H17N3O2S B2569062 1-[4-(1,3-benzothiazol-2-yl)phenyl]-3-(2-methoxyethyl)urea CAS No. 1115904-80-7

1-[4-(1,3-benzothiazol-2-yl)phenyl]-3-(2-methoxyethyl)urea

Cat. No.: B2569062
CAS No.: 1115904-80-7
M. Wt: 327.4
InChI Key: GAAKTPOXBOTOGU-UHFFFAOYSA-N
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Description

1-[4-(1,3-Benzothiazol-2-yl)phenyl]-3-(2-methoxyethyl)urea is a synthetic organic compound that belongs to the class of benzothiazole derivatives Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(1,3-benzothiazol-2-yl)phenyl]-3-(2-methoxyethyl)urea typically involves the reaction of 4-(1,3-benzothiazol-2-yl)aniline with 2-methoxyethyl isocyanate. The reaction is carried out in anhydrous tetrahydrofuran under a nitrogen atmosphere. The mixture is refluxed for several hours to ensure complete reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: 1-[4-(1,3-Benzothiazol-2-yl)phenyl]-3-(2-methoxyethyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxyethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in tetrahydrofuran.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed:

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted urea derivatives.

Scientific Research Applications

1-[4-(1,3-Benzothiazol-2-yl)phenyl]-3-(2-methoxyethyl)urea has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[4-(1,3-benzothiazol-2-yl)phenyl]-3-(2-methoxyethyl)urea involves its interaction with specific molecular targets. The benzothiazole moiety is known to interact with enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity or alteration of receptor signaling pathways, resulting in the compound’s biological effects .

Comparison with Similar Compounds

    1,3-Benzothiazole: The parent compound, known for its biological activity.

    2-Aminobenzothiazole: A derivative with antimicrobial properties.

    2-Phenylbenzothiazole: Known for its anticancer activity.

Uniqueness: Its methoxyethyl group further enhances its solubility and bioavailability, making it a promising candidate for various scientific and industrial applications .

Properties

IUPAC Name

1-[4-(1,3-benzothiazol-2-yl)phenyl]-3-(2-methoxyethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O2S/c1-22-11-10-18-17(21)19-13-8-6-12(7-9-13)16-20-14-4-2-3-5-15(14)23-16/h2-9H,10-11H2,1H3,(H2,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAAKTPOXBOTOGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)NC1=CC=C(C=C1)C2=NC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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